2,6-Dicyclohexyl-p-cresol
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Overview
Description
2,6-Dicyclohexyl-p-cresol is an organic compound with the molecular formula C19H28O. This compound is characterized by the presence of two cyclohexyl groups attached to the benzene ring at positions 2 and 6, and a hydroxyl group (-OH) at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dicyclohexyl-p-cresol typically involves the Friedel-Crafts alkylation reaction. In this process, p-cresol (4-methylphenol) is reacted with cyclohexyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions include maintaining a controlled temperature and anhydrous environment to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve higher yields and purity. Continuous flow reactors and large-scale batch reactors are commonly used to handle the large volumes of reactants and products. The process also includes purification steps such as recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dicyclohexyl-p-cresol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the compound.
Substitution: Electrophilic aromatic substitution reactions can be performed using reagents like nitric acid (HNO3) or halogens (Cl2, Br2).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of quinones or carboxylic acids.
Reduction: Reduction reactions can produce dihydroxy compounds or alcohols.
Substitution: Substitution reactions can result in the formation of nitro derivatives or halogenated compounds.
Scientific Research Applications
2,6-Dicyclohexyl-p-cresol has various applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: It is used as a stabilizer and antioxidant in organic synthesis and polymer chemistry.
Biology: The compound is employed in biological studies to investigate its antioxidant properties and potential therapeutic effects.
Medicine: It has been explored for its anti-inflammatory and antimicrobial properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used as a corrosion inhibitor and in the production of lubricants and coatings.
Mechanism of Action
The mechanism by which 2,6-Dicyclohexyl-p-cresol exerts its effects involves its antioxidant properties. The hydroxyl group (-OH) on the benzene ring acts as a scavenger for free radicals, preventing oxidative damage to cells and tissues. The compound also interacts with molecular targets such as enzymes and receptors involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Comparison with Similar Compounds
2,6-Dicyclohexyl-p-cresol is similar to other phenolic compounds such as butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA). its unique structure with two cyclohexyl groups provides enhanced stability and antioxidant activity compared to these compounds. Other similar compounds include 2,4-dicyclohexyl-6-methylphenol and 2,6-di-tert-butyl-p-cresol.
Properties
CAS No. |
7226-88-2 |
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Molecular Formula |
C19H28O |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
2,6-dicyclohexyl-4-methylphenol |
InChI |
InChI=1S/C19H28O/c1-14-12-17(15-8-4-2-5-9-15)19(20)18(13-14)16-10-6-3-7-11-16/h12-13,15-16,20H,2-11H2,1H3 |
InChI Key |
RCALTZPFYQMVGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C2CCCCC2)O)C3CCCCC3 |
Origin of Product |
United States |
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